1-(3-Ethyloxetan-3-yl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-ethyloxetan-3-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(7-12-8-9)11-5-3-10-4-6-11/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAXMNUXMLBSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the 1-(3-Ethyloxetan-3-yl)piperazine Core
A logical retrosynthetic analysis of the target molecule, this compound, begins with the disconnection of the C-N bond linking the piperazine (B1678402) and oxetane (B1205548) rings. This bond is most reasonably formed via a nucleophilic substitution or reductive amination reaction. This primary disconnection yields two key synthons: a piperazine nucleophile (or a precursor) and a 3-ethyloxetane electrophile.
The electrophilic 3-ethyloxetane synthon can be derived from a functionalized precursor such as (3-ethyloxetan-3-yl)methanol. This alcohol can be readily prepared from a suitable 1,3-diol, specifically 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, through an intramolecular cyclization. This diol, in turn, can be envisioned as arising from simpler starting materials through standard C-C bond-forming reactions.
The piperazine synthon is simply the piperazine ring itself. For selective synthesis, a mono-protected version, such as 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine), is often employed to prevent undesired N,N'-dialkylation. researchgate.net The synthesis of the piperazine ring itself can be traced back to acyclic diamine precursors. researchgate.net
Forward Synthesis Approaches for the Oxetane Moiety
The construction of the strained four-membered oxetane ring is a significant challenge in organic synthesis, primarily due to unfavorable ring strain. acs.orgnih.gov Nevertheless, several reliable methods have been developed.
The most prevalent method for constructing the oxetane ring is the intramolecular Williamson ether synthesis. acs.org This strategy involves the cyclization of a 1,3-diol or a related halo-alcohol. For the synthesis of the 3-ethyloxetane core, the process typically starts from a precursor like 2-ethyl-2-(hydroxymethyl)propane-1,3-diol or a related compound.
The key steps are:
Activation of a Hydroxyl Group : One of the primary hydroxyl groups of the 1,3-diol is selectively converted into a good leaving group, such as a tosylate or mesylate.
Intramolecular Cyclization : The remaining hydroxyl group, acting as an internal nucleophile, displaces the leaving group in the presence of a base to form the four-membered ether ring.
An alternative approach is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which can also yield oxetane structures, although it is less commonly used for preparing simple 3,3-disubstituted oxetanes. magtech.com.cn Ring expansion of appropriately substituted epoxides using sulfur ylides is another established, albeit less direct, method. acs.org
Table 1: Selected Ring-Closing Reactions for Oxetane Synthesis
| Starting Material Precursor | Reagents & Conditions | Product | Yield | Reference |
| 1,3-Halo Ketones | Chiral reducing catalyst (e.g., from LiBH₄), followed by KOH | Enantioenriched 2-aryl-substituted oxetanes | 79-89% e.e. | acs.org |
| Epoxides | Selenomethyllithium, then conversion to halide, then base (KOtBu or MeMgBr) | Substituted Oxetanes | N/A | acs.org |
| Trimethylolpropane (B17298) & Diethyl Carbonate | KOH, EtOH, Reflux then Distillation | 3-Ethyl-3-oxetanemethanol (B1294369) | >85% | chemicalbook.com |
Once the 3-ethyloxetane ring is formed, it must be functionalized at the 3-position to enable coupling with piperazine. A common precursor is 3-ethyl-3-oxetanemethanol, which can be synthesized from trimethylolpropane and diethyl carbonate. chemicalbook.com
From this alcohol, several pathways can be pursued:
Conversion to a Leaving Group : The hydroxyl group of 3-ethyl-3-oxetanemethanol can be converted into a tosylate or mesylate. This activated intermediate, (3-ethyloxetan-3-yl)methyl tosylate, can then directly alkylate piperazine.
Conversion to a Halide : The alcohol can be converted to a halomethyl derivative, such as 3-(chloromethyl)-3-ethyloxetane, which serves as an excellent electrophile for nucleophilic substitution by piperazine.
Synthesis of 3-Aminooxetanes : The alcohol can be converted to an amine, (3-ethyloxetan-3-yl)methanamine, via its tosylate followed by reaction with ammonia (B1221849) or a protected ammonia equivalent. google.com This amine could then be used in alternative coupling strategies.
Another important intermediate is oxetan-3-one, which can be synthesized in one step from propargyl alcohol using gold catalysis. nih.gov Alkylation or other modifications of oxetan-3-one can provide access to a variety of 3-substituted oxetanes. nih.govgoogle.com
Forward Synthesis Approaches for the Piperazine Moiety
Piperazine is a ubiquitous scaffold in medicinal chemistry, and numerous methods exist for its synthesis and functionalization. nih.gov
While piperazine is commercially available, understanding its synthesis provides context for creating substituted analogs. Common strategies for forming the piperazine ring include:
From Diethanolamines : The catalytic cyclization of N-substituted diethanolamines is a widely used industrial method. researchgate.net
Reductive Cyclization : A modern approach involves the sequential double Michael addition of nitrosoalkenes to a primary amine, followed by a catalytic reductive cyclization of the resulting bis(oximinoalkyl)amine to form the piperazine ring. nih.gov This method allows for the synthesis of piperazines with various substituents on the carbon atoms. nih.gov
Dieckmann Cyclization : Piperazine-2,5-diones (diketopiperazines) can be synthesized via the Dieckmann cyclization of acyclic precursors. acs.org These can then be reduced to the corresponding piperazines.
From Diamine Precursors : The cyclization of linear diamine precursors is a fundamental strategy for creating carbon-substituted piperazines. researchgate.netnih.gov
Table 2: Selected Cyclization Reactions for Piperazine Synthesis
| Method | Precursors | Key Reagents/Catalysts | Product Type | Reference |
| Catalytic Reductive Cyclization | Primary amines, nitrosoalkenes | 5%-Pd/C, H₂ | C- and N-substituted piperazines | nih.gov |
| Dieckmann Cyclization | Acyclic amide carbamates | NaH, THF | Piperazine-2,5-diones | acs.org |
| Catalytic Cyclodeamination | Diethylenetriamine (DETA) | Metal Catalysts | Piperazine | researchgate.net |
| From Aminoethylethanolamine | N/A | Metal Catalysts | Piperazine | researchgate.net |
The final key transformation is the formation of the C-N bond between the oxetane and piperazine moieties. Direct N-alkylation of piperazine with a reactive electrophile like (3-ethyloxetan-3-yl)methyl tosylate is feasible. However, a significant challenge is controlling the reaction to achieve mono-alkylation, as the initial product, this compound, is still a nucleophile and can react further to form the undesired N,N'-dialkylated product. researchgate.net
To overcome this, a common and effective strategy involves:
Protection : One of the nitrogen atoms of piperazine is protected with a group such as tert-butoxycarbonyl (Boc). N-Boc-piperazine is a widely used intermediate for this purpose. researchgate.net
Alkylation : The unprotected nitrogen of N-Boc-piperazine is then alkylated with the electrophilic oxetane derivative. This reaction proceeds cleanly to give the mono-alkylated, protected product.
Deprotection : The Boc group is subsequently removed under acidic conditions to yield the final target molecule, this compound.
This protection-alkylation-deprotection sequence is a robust and widely applied method for the synthesis of mono-N-substituted piperazines. researchgate.net
Coupling Strategies for this compound Synthesis
The construction of this compound is fundamentally a process of connecting the piperazine nucleus to the 3-ethyloxetane moiety. This can be achieved through several reliable coupling strategies that are mainstays in medicinal and synthetic chemistry.
Chemoselective Amine Alkylation
The most direct and conventional method for synthesizing the target compound is through the chemoselective N-alkylation of piperazine. This approach involves the reaction of a piperazine, which acts as a nucleophile, with a 3-ethyloxetane electrophile.
The key precursor for this reaction is a 3-ethyloxetane functionalized with a suitable leaving group at the 3-position's methyl substituent, such as a halide (e.g., 3-(chloromethyl)-3-ethyloxetane) or a sulfonate ester (e.g., (3-ethyloxetan-3-yl)methyl tosylate). The synthesis of such precursors typically starts from diethyl malonate or a similar prochiral starting material, which can be alkylated with an ethyl group and then undergo a multi-step transformation involving reduction, functional group manipulation, and cyclization to form the substituted oxetane ring. acs.org
The alkylation reaction itself proceeds via a standard nucleophilic substitution (SN2) mechanism. To ensure mono-alkylation and prevent the formation of the undesired 1,4-disubstituted piperazine by-product, specific strategies are employed. One common method is to use a large excess of piperazine, which statistically favors the mono-substituted product. mdpi.com Alternatively, a more controlled approach involves using N-Boc-piperazine (tert-butyloxycarbonyl-piperazine). In this case, one nitrogen is temporarily protected, directing the alkylation to the free secondary amine. The Boc-protecting group can then be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final product. mdpi.com
Table 1: Proposed Conditions for Chemoselective Alkylation
| Electrophile | Nucleophile | Base | Solvent | Temperature | Key Considerations |
|---|---|---|---|---|---|
| 3-(Bromomethyl)-3-ethyloxetane | Piperazine (10 eq.) | K₂CO₃ | Acetonitrile (ACN) | 80 °C | Excess piperazine to minimize di-alkylation. |
| (3-Ethyloxetan-3-yl)methyl tosylate | N-Boc-piperazine (1.1 eq.) | NaH | Tetrahydrofuran (THF) | Room Temp. | Requires subsequent deprotection step (e.g., TFA in DCM). |
Fragment Assembly Strategies
Fragment-based drug discovery (FBDD) principles can be applied to the synthesis of this compound, viewing it as an assembly of two distinct chemical fragments: the piperazine scaffold and the 3-ethyloxetane group. nih.govastx.com This approach emphasizes modularity, allowing for the synthesis of analogues by combining various pre-synthesized fragments.
In this convergent strategy, the 3-ethyloxetane and piperazine fragments are synthesized independently and then coupled in a late-stage reaction. This methodology offers significant advantages in efficiency and diversity generation compared to a linear synthesis where modifications are introduced sequentially. The actual coupling reaction would typically be the chemoselective amine alkylation described previously. The power of the fragment assembly strategy lies in the ability to create a library of related compounds by pairing a single oxetane precursor with a variety of substituted piperazines, or vice-versa, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov
Development of Novel Synthetic Pathways
Beyond traditional alkylation, modern synthetic chemistry offers more advanced and potentially more efficient catalytic pathways for the construction of heterocycles like this compound.
Catalytic Approaches in Heterocycle Synthesis
Catalytic methods can provide milder reaction conditions, higher selectivity, and better atom economy. A highly plausible and powerful catalytic route to the target molecule is through reductive amination.
This pathway would begin with the synthesis of an oxetan-3-one precursor, specifically 3-ethyloxetan-3-one. The synthesis of substituted oxetan-3-ones has been established, for example, through the metalation of SAMP/RAMP hydrazones of oxetan-3-one followed by alkylation. acs.orgacs.org Once 3-ethyloxetan-3-one is obtained, it can be reacted with piperazine to form an intermediate enamine or iminium ion in situ. This intermediate is then reduced to the final amine product without being isolated. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation, as it tolerates a wide range of functional groups and generally gives high yields with few side products. nih.gov Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective. youtube.com This one-pot procedure is highly efficient for forming C-N bonds and represents a significant alternative to standard alkylation. masterorganicchemistry.comnih.gov
Table 2: Comparison of Reductive Amination Reagents
| Reagent | Solvent | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | Acetic Acid (optional) | Mild, highly selective, broad substrate scope, high yields. | nih.gov |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | - | Selectively reduces imines in the presence of ketones/aldehydes. | masterorganicchemistry.comyoutube.com |
Additionally, research into novel catalysts, such as the use of gallium(III) nitrate (B79036) for synthesizing related oxazine-piperazine structures, suggests that future work could uncover new catalytic systems for the direct coupling of oxetanes and piperazines under mild conditions. doi.org
Stereoselective Synthesis of this compound and Analogues
The parent compound, this compound, is achiral. However, the synthesis of chiral analogues, which could have profoundly different biological properties, is of significant interest. Stereocenters can be introduced on either the oxetane or the piperazine ring.
Synthesis of Chiral Oxetane Analogues: The synthesis of chiral oxetanes can be approached by several methods. One elegant strategy involves the asymmetric synthesis of substituted oxetan-3-ones. For example, using Enders' SAMP/RAMP hydrazone methodology, one can perform an enantioselective alkylation of oxetan-3-one to produce chiral 2-substituted oxetan-3-ones with high enantiomeric excess. acs.orgacs.org These chiral ketones can then serve as precursors in a reductive amination with piperazine to yield chiral analogues of the target compound. Another approach is the catalytic asymmetric desymmetrization of oxetanes using a suitable chiral Brønsted acid catalyst, which can generate chiral building blocks with all-carbon quaternary stereocenters. nsf.gov
Synthesis of Chiral Piperazine Analogues: Alternatively, the stereocenter can reside on the piperazine ring. Chiral substituted piperazines are often synthesized from readily available chiral starting materials like amino acids. astx.com For instance, a chiral 2-substituted piperazine can be prepared and then coupled with the 3-ethyloxetane fragment using the alkylation or reductive amination methods described above to produce the final chiral analogue. However, care must be taken as some reaction conditions, such as certain reductive aminations, can lead to racemization of the stereocenter adjacent to the reacting nitrogen. nih.gov
Synthesis of Isotopic Variants for Mechanistic Studies
The synthesis of isotopically labeled versions of this compound is crucial for various research applications, including drug metabolism and pharmacokinetic (DMPK) studies, mechanistic investigations of its biological targets, and as internal standards for quantitative analysis by mass spectrometry.
Several strategies can be envisioned for introducing stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule.
Labeled Piperazine: The most straightforward approach is to use commercially available isotopically labeled piperazine, such as piperazine-d₈ or ¹⁵N₂-piperazine. This labeled fragment can be incorporated into the final molecule using any of the coupling strategies previously discussed, such as direct alkylation or reductive amination.
Labeled Oxetane Precursor: Labeling the oxetane moiety requires incorporating the isotope during its synthesis. For example, to create a ¹³C-labeled ethyl group, the synthesis could start with a ¹³C-labeled ethyl halide to form a labeled Grignard reagent, which is then used in the construction of the oxetane ring.
Deuterium Labeling via Reduction: Deuterium atoms can often be introduced during a reduction step. If a reductive amination pathway is used, employing a deuterated reducing agent like sodium borodeuteride (NaBD₄) could potentially install a deuterium atom on the carbon atom of the oxetane ring that is bonded to the piperazine nitrogen.
The choice of labeling strategy depends on the specific research question, the desired position of the label, and the synthetic feasibility.
Chemical Reactivity and Mechanistic Investigations in Research Models
Reactivity Profile of the Oxetane (B1205548) Ring in 1-(3-Ethyloxetan-3-yl)piperazine
The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which is a primary driver of its reactivity. nih.gov In the case of this compound, the oxetane ring is 3,3-disubstituted, a pattern that generally enhances stability compared to other substitution patterns. nih.govacs.org This increased stability is attributed to the steric hindrance provided by the substituents, which blocks the trajectory of external nucleophiles to the C–O σ* antibonding orbital. nih.gov
Despite their relative stability, 3,3-disubstituted oxetanes can undergo ring-opening reactions, particularly under acidic conditions or in the presence of intramolecular nucleophiles. nih.govacs.orgdoi.org The inherent ring strain of approximately 25.5 kcal/mol, comparable to that of oxiranes, provides the thermodynamic driving force for these reactions. nih.gov
The most common mechanistic pathway for the ring-opening of oxetanes involves activation by a Lewis or Brønsted acid. nih.gov Protonation or coordination of a Lewis acid to the oxetane oxygen atom makes the ring more susceptible to nucleophilic attack. In the context of this compound, the piperazine (B1678402) nitrogen itself could act as an internal nucleophile, potentially facilitating ring-opening under acidic conditions. acs.org
The general mechanism for acid-catalyzed ring-opening proceeds via an SN2-type reaction, where a nucleophile attacks one of the carbon atoms adjacent to the ether oxygen, leading to cleavage of a C-O bond. For a 3,3-disubstituted oxetane, this would result in a 1,3-diol derivative upon hydrolysis.
The stability of the oxetane ring in this compound is a critical factor in its synthetic utility and potential applications. As a 3,3-disubstituted oxetane, it is expected to exhibit greater stability compared to monosubstituted or 2,2-disubstituted oxetanes. nih.govacs.org However, the presence of the basic piperazine moiety introduces a potential intramolecular pathway for degradation under certain conditions.
Table 1: Predicted Stability of the Oxetane Ring in this compound under Various Conditions
| Condition | Predicted Stability | Rationale |
| Neutral (pH ~7) | High | 3,3-disubstitution provides steric protection of the oxetane ring. nih.govacs.org |
| Acidic (pH < 7) | Moderate to Low | Prone to ring-opening reactions catalyzed by acids. nih.govacs.orgnih.gov The piperazine nitrogen may act as an internal nucleophile, increasing susceptibility. acs.org |
| Basic (pH > 7) | High | Generally stable to bases, although very strong bases could potentially induce elimination or other reactions. Mild bases like potassium carbonate are often used in syntheses involving oxetanes to avoid degradation. |
| Oxidizing Agents | High | The oxetane ring itself is generally resistant to oxidation under standard conditions. |
| Reducing Agents | Moderate | Can undergo ring-opening reduction with strong reducing agents like lithium aluminum hydride, typically facilitated by Lewis acidic species. |
Reactivity Profile of the Piperazine Moiety in this compound
The piperazine ring is a common motif in medicinal chemistry, valued for its ability to engage in various chemical transformations and influence properties such as solubility and basicity. mdpi.com
The basicity of the piperazine moiety in this compound is significantly influenced by the presence of the adjacent oxetane ring. The oxetane's oxygen atom exerts a powerful inductive electron-withdrawing effect, which propagates through the sigma-bonding framework to the 3-position. nih.gov This effect reduces the electron density on the piperazine nitrogens, thereby lowering their basicity (pKa). For instance, the presence of an oxetane alpha to an amine has been shown to reduce the pKa by approximately 2.7 units. nih.gov This reduction in basicity can be advantageous in drug design, as it can modulate pharmacokinetic properties. acs.org
The nucleophilicity of the piperazine nitrogens is directly related to their basicity. The secondary amine of the piperazine ring in this compound remains a potent nucleophile, capable of participating in a variety of reactions.
The nitrogen atoms of the piperazine ring are key sites for chemical transformations, allowing for the synthesis of a wide array of derivatives. Common reactions involving the piperazine moiety include:
N-Alkylation and N-Arylation: The secondary amine can be readily alkylated or arylated using appropriate electrophiles such as alkyl halides or aryl halides (e.g., via Buchwald-Hartwig amination or nucleophilic aromatic substitution). organic-chemistry.orgnih.gov
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives. nih.gov
N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids. ambeed.com
Table 2: Potential Chemical Transformations of the Piperazine Moiety
| Reaction Type | Reagents | Potential Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | 1-(3-Ethyloxetan-3-yl)-4-methylpiperazine |
| N-Arylation | Aryl halide (e.g., Fluorobenzene) | 1-(3-Ethyloxetan-3-yl)-4-phenylpiperazine |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | 1-Acetyl-4-(3-ethyloxetan-3-yl)piperazine |
| Reductive Amination | Aldehyde (e.g., Formaldehyde), Reducing agent (e.g., NaBH(OAc)₃) | 1-(3-Ethyloxetan-3-yl)-4-methylpiperazine |
Intermolecular and Intramolecular Reactivity Studies
While specific studies on the inter- and intramolecular reactivity of this compound are not extensively documented, the bifunctional nature of the molecule suggests several potential reaction pathways.
Intermolecularly , the nucleophilic secondary amine of the piperazine can react with various electrophiles, as detailed in section 3.2.2. Furthermore, the oxetane ring can react with external nucleophiles under acidic conditions.
Intramolecularly , the close proximity of the nucleophilic piperazine nitrogen and the electrophilic oxetane ring could lead to interesting reactivity. Under strongly acidic conditions, there is a theoretical possibility of an intramolecular ring-opening of the oxetane by the piperazine nitrogen, which would lead to a rearranged bicyclic product. However, the stability of the 3,3-disubstituted oxetane makes this less likely under mild conditions. nih.govdoi.org No definitive studies confirming such intramolecular reactions for this specific compound have been found in the reviewed literature.
Derivatization and Functionalization Strategies for Research Probes
The development of specific research probes from a lead compound is essential for elucidating its mechanism of action, identifying molecular targets, and understanding its pharmacokinetic properties. For the compound this compound, its structure offers two primary sites for chemical modification: the piperazine ring and, to a lesser extent, the oxetane moiety. The strategies for its derivatization are largely guided by the well-established chemistry of these respective functional groups.
The piperazine ring, with its secondary amine (N-H), is the most synthetically accessible site for functionalization. nih.gov This nitrogen atom acts as a nucleophile, allowing for the introduction of a wide array of substituents to create diverse analogs and probes. Common strategies include:
N-Alkylation: The secondary amine can be alkylated through nucleophilic substitution reactions with alkyl halides or sulfonates. This straightforward method allows for the attachment of various alkyl chains, which can be further functionalized with reporter tags such as fluorophores or biotin (B1667282). Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for N-alkylation. nih.gov
N-Arylation: The introduction of aryl or heteroaryl groups is typically achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using a palladium catalyst, is a prevalent method for forming the C-N bond between the piperazine nitrogen and an aryl halide. nih.gov Alternatively, for electron-deficient aromatic or heteroaromatic systems, nucleophilic aromatic substitution (SNAr) can be an effective, metal-free approach. nih.gov
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields N-acylpiperazine derivatives. This amide linkage is stable and serves as a common strategy to connect the core structure to other chemical entities, including complex functionalities required for photoaffinity labeling or targeted delivery.
Sulfonylation: The piperazine nitrogen can react with sulfonyl chlorides to form stable sulfonamides. This modification can significantly alter the electronic and steric properties of the molecule and is often used in medicinal chemistry to modulate bioactivity and physicochemical properties. mdpi.com
The oxetane ring in this compound is a 3,3-disubstituted four-membered ether. Such oxetanes are increasingly utilized in medicinal chemistry as metabolically stable isosteres for gem-dimethyl or carbonyl groups. beilstein-journals.orgnih.gov They are valued for their ability to improve aqueous solubility and act as strong hydrogen-bond acceptors, which can enhance binding affinity to biological targets. beilstein-journals.orgnih.gov
The derivatization of the oxetane ring itself is less common for probe synthesis because its stability is often a key desired feature. The ring possesses significant strain energy (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions under specific conditions. beilstein-journals.orgnih.gov These reactions typically require strong nucleophiles (like organolithium reagents) or activation with Brønsted or Lewis acids. youtube.comresearchgate.net While these reactions can be used to create highly functionalized linear products, they would destroy the defining oxetane motif of the parent compound. Therefore, functionalization strategies for probes based on this compound predominantly focus on modifying the piperazine ring while preserving the integrity of the valuable oxetane group.
The table below outlines potential derivatization reactions starting from this compound to generate research probes.
| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Potential Probe Application |
|---|---|---|---|
| N-Arylation | Aryl Halide, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Heteroaryl Group | Modulation of receptor binding, attachment of fluorescent aryl groups. |
| N-Alkylation | Alkyl Halide (e.g., a fluorophore-tagged alkyl bromide) | Functionalized Alkyl Chain | Fluorescent labeling for cellular imaging. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Alkyl Group | Creation of diverse libraries for structure-activity relationship studies. |
| Acylation | Acyl Chloride (e.g., biotinyl chloride) | Acyl Group with Biotin Tag | Affinity-based target identification (pull-down assays). |
| Sulfonylation | Sulfonyl Chloride (e.g., Dansyl chloride) | Fluorescent Sulfonamide | Fluorescent probe for binding assays. |
Computational Chemistry and in Silico Research Methodologies
Quantum Chemical Calculations and Electronic Structure Analysis of 1-(3-Ethyloxetan-3-yl)piperazine
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. epstem.net By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels within this compound, which in turn dictate its stability, reactivity, and spectroscopic properties.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO is expected to be localized primarily on the two nitrogen atoms of the piperazine (B1678402) ring and the oxygen atom of the oxetane (B1205548) ring, as these are the most electron-rich centers. The LUMO, conversely, would likely be distributed more across the C-N and C-O bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
The electron density distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the charge distribution from a real-space perspective. In an MEP map of this compound, regions of negative potential (typically colored red) would be concentrated around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.
Table 1: Hypothetical Frontier Orbital Properties of this compound
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |
| LUMO Energy | 0.85 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 7.10 | Indicates high kinetic stability and low chemical reactivity. |
To quantify the reactivity of specific atomic sites within the molecule, reactivity descriptors derived from conceptual DFT are employed. The Fukui function is one such descriptor that measures the change in electron density at a given point in the molecule when an electron is added or removed. researchgate.net It helps to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.
f(r)+ : Indicates the propensity of a site for nucleophilic attack (attack by an electron-rich species).
f(r)- : Indicates the propensity of a site for electrophilic attack (attack by an electron-deficient species).
f(r)0 : Indicates the propensity of a site for radical attack.
For this compound, calculations would likely show high values of f(r)- on the piperazine nitrogen atoms, confirming them as the primary sites for protonation or reaction with electrophiles. The f(r)+ values would be more distributed, highlighting carbon atoms adjacent to the heteroatoms as potential sites for nucleophilic attack.
Table 2: Illustrative Fukui Function Indices for Key Atoms
These values are representative for a similar piperazine derivative and illustrate how atomic sites are ranked for reactivity.
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
|---|---|---|
| N1 (piperazine) | 0.015 | 0.145 |
| N4 (piperazine) | 0.012 | 0.138 |
| O (oxetane) | 0.021 | 0.105 |
| C (adjacent to N1) | 0.088 | 0.035 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis identifies the most stable spatial arrangements of the atoms, while molecular dynamics (MD) simulations track their movements over time.
The piperazine ring most commonly exists in a stable "chair" conformation to minimize steric strain. The substituent on the nitrogen atom—in this case, the 3-ethyloxetan-3-yl group—can be positioned in either an axial or an equatorial position relative to the piperazine ring.
Computational studies on similar heterocyclic systems suggest that the equatorial conformer is generally more stable than the axial conformer due to reduced steric hindrance. researchgate.net The presence of the ethyl group on the oxetane ring further complicates the conformational landscape. The relative energies of these conformers can be calculated for both the gas phase and in various solvents, where solvent interactions can influence the conformational equilibrium.
Molecular dynamics simulations can reveal the dynamic behavior of this compound. nih.gov These simulations show how the molecule vibrates, rotates, and transitions between different conformations. Key parameters include the rotational barrier around the C-N bond connecting the oxetane and piperazine rings and the energy barrier for the piperazine ring to "flip" from one chair conformation to another. The interconversion between chair conformers often proceeds through higher-energy "twist-boat" intermediates. researchgate.net Understanding this flexibility is crucial, as the molecule may need to adopt a specific, higher-energy conformation to bind to a biological target.
Table 3: Example Conformational Energy Profile
Data structure based on analysis of similar heterocyclic compounds. researchgate.net
| Conformer / Transition State | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Equatorial Chair | 0.00 | Most stable ground state conformation. |
| Axial Chair | 2.50 | Less stable ground state due to steric clash. |
| Chair-Twist Transition State | 8.50 | Energy barrier for ring inversion. |
| C-N Rotation Barrier | 5.20 | Energy required to rotate the oxetane group relative to the piperazine ring. |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. This method is central to drug discovery for evaluating how a potential drug molecule might interact with its biological target. mdpi.comnih.gov The piperazine scaffold is a well-known component in many pharmacologically active compounds, making docking studies particularly relevant. nih.govmdpi.com
A hypothetical docking study of this compound would involve placing the molecule into the binding site of a selected protein target. The docking algorithm then samples numerous possible conformations and orientations, scoring each based on factors like electrostatic compatibility and van der Waals forces. The results would predict a binding affinity (often expressed in kcal/mol) and a detailed binding mode, showing specific interactions such as hydrogen bonds and hydrophobic contacts with the protein's amino acid residues. For instance, the basic nitrogen of the piperazine ring is a common hydrogen bond acceptor, while the ethyl and oxetane groups could form hydrophobic or polar interactions, respectively.
Table 4: Hypothetical Molecular Docking Results into a Kinase Binding Site
| Parameter | Value / Description |
|---|---|
| Protein Target | Example Kinase (e.g., EGFR) |
| Binding Affinity (ΔG) | -7.8 kcal/mol |
| Hydrogen Bonds | Piperazine N-H (donor) to Aspartic Acid side chain (acceptor); Oxetane Oxygen (acceptor) to Lysine side chain (donor). |
| Hydrophobic Interactions | Ethyl group and piperazine ring carbons interacting with Valine, Leucine, and Alanine residues in the binding pocket. |
| Predicted Inhibition Constant (Ki) | 1.5 µM (micromolar) |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds.
The development of a QSAR model begins with the compilation of a dataset of compounds with known biological activities. unc.edu For a series of analogs based on the this compound scaffold, this would involve synthesizing and testing a variety of derivatives. A wide range of molecular descriptors are then calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The goal is to create a model that can accurately predict the activity of new compounds based solely on their calculated descriptors. This predictive capability significantly reduces the time and resources required for drug discovery by focusing synthetic efforts on the most promising candidates. researchgate.net
| Descriptor Type | Example Descriptor | Relevance to this compound |
| Electronic | Dipole moment, Partial charges | Influences electrostatic interactions and hydrogen bonding potential. |
| Steric | Molecular volume, Surface area | Determines the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP | Predicts the compound's partitioning between aqueous and lipid environments. |
| Topological | Connectivity indices | Describes the branching and connectivity of the molecular structure. |
The reliability of a QSAR model is paramount, and therefore, rigorous statistical validation is essential. researchgate.netnih.gov This process involves both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the robustness and predictive power of the model using the initial dataset. nih.gov
External validation is considered a more stringent test of a model's predictive ability. nih.gov It involves using the QSAR model to predict the activity of a set of compounds that were not used in the model's development. unc.edu The correlation between the predicted and experimentally determined activities for this external set provides a measure of the model's real-world predictive performance. A statistically validated QSAR model can be a powerful tool for the rational design of new and more potent analogs of this compound. unc.edunih.gov
De Novo Design Principles and Fragment-Based Approaches
De novo design and fragment-based drug discovery (FBDD) are innovative strategies that aim to design novel drug candidates from the ground up or by piecing together small molecular fragments. nih.govnih.gov
The piperazine ring is a well-established and privileged scaffold in medicinal chemistry, frequently incorporated into drug molecules to enhance pharmacokinetic properties or to orient pharmacophoric groups correctly for target interaction. nih.gov In scaffold-based design, the this compound core would serve as a central framework. New functionalities can be systematically added to this scaffold to explore interactions with different regions of a target's binding site. This approach allows for the creation of a focused library of compounds with a high degree of structural diversity, all built upon the same core structure. The piperazine moiety itself is a versatile building block, allowing for derivatization at the second nitrogen atom to introduce a wide array of substituents. nih.govnih.gov
Fragment-based drug discovery (FBDD) offers a complementary approach. mdpi.com In FBDD, small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target. nih.govmdpi.com The 3-ethyloxetane or the piperazine ring of this compound could be considered as individual fragments. Once fragments with desirable binding properties are identified, they can be grown, linked, or merged to create more potent, lead-like molecules. nih.govmdpi.comastx.com This method is particularly powerful for exploring the chemical space around a binding site and for identifying novel chemical motifs for drug design. nih.govdtu.dk
| Design Strategy | Description | Application to this compound |
| Scaffold Hopping | Replacing the core scaffold with a different one while maintaining similar 3D orientation of functional groups. | The piperazine ring could be replaced with other cyclic amines to explore new intellectual property space. |
| Fragment Growing | Starting with a small fragment and adding functional groups to improve binding affinity. mdpi.com | The 3-ethyloxetane fragment could be elaborated with additional groups to pick up new interactions in a binding pocket. |
| Fragment Linking | Connecting two or more fragments that bind to adjacent sites in a target. | If the piperazine and oxetane fragments bind to different sub-pockets, they could be linked with different chemical linkers. |
Linking and Growing Approaches for Novel Analogue Generation
In the realm of modern drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for the identification and optimization of lead compounds. numberanalytics.com This approach begins with the screening of low molecular weight compounds, or "fragments," which typically exhibit weak binding to the target protein. nih.gov Once these initial fragment hits are identified, computational chemistry and in silico research methodologies play a pivotal role in their evolution into more potent, drug-like molecules. Two of the most prominent strategies in this process are fragment growing and fragment linking. cresset-group.com
The compound this compound, with its unique combination of a rigid oxetane ring and a versatile piperazine moiety, represents a valuable starting point or "fragment" for such in silico lead generation campaigns. Its structural features offer multiple vectors for chemical modification, making it an ideal candidate for both growing and linking strategies aimed at enhancing binding affinity and selectivity for a given biological target.
Fragment Growing
The fragment growing approach involves the iterative extension of a confirmed fragment hit to explore unoccupied regions of the target's binding pocket. cresset-group.com This strategy is typically guided by detailed structural information of the protein-fragment complex, often obtained through X-ray crystallography or NMR spectroscopy. nih.gov Computational tools are then employed to model the addition of new chemical functionalities to the core fragment, predicting which modifications are most likely to result in favorable interactions, such as hydrogen bonds or hydrophobic contacts, with the protein. frontiersin.org
In a hypothetical scenario where this compound is identified as a fragment hit, a "growing" strategy could be systematically applied. For instance, the secondary amine of the piperazine ring provides a straightforward point for chemical elaboration. In silico tools can be used to explore a virtual library of substituents that could be attached at this position. The goal is to identify functional groups that can reach into and interact with adjacent sub-pockets of the binding site.
Similarly, the ethyl group on the oxetane ring could be extended or replaced with other functionalities to probe different regions of the protein surface. Computational models would assess the energetic favorability of these modifications, prioritizing analogues that show an improved predicted binding affinity without introducing significant steric clashes or unfavorable interactions.
Fragment Linking
The fragment linking strategy is employed when two or more distinct fragments are found to bind to different, often adjacent, sub-pockets of the same target protein. researchgate.netresearchgate.net The objective is to design a chemical linker that can covalently connect these fragments into a single, larger molecule. nih.gov This new molecule has the potential to exhibit a significantly higher binding affinity than the individual fragments, as the binding energies of the two fragments can be additive or even synergistic. frontiersin.org
The primary challenge in fragment linking lies in the design of an optimal linker. The linker must have the appropriate length, geometry, and chemical nature to ensure that the two linked fragments can maintain their original binding modes simultaneously. acs.org Computational chemistry is indispensable in this process, allowing for the in silico construction and evaluation of numerous potential linker structures. Molecular docking and molecular dynamics simulations can be used to assess the conformational properties of the linked compound and to predict its binding affinity and stability within the protein's binding site.
Considering our lead compound, a hypothetical fragment linking approach would begin with the identification of a second fragment that binds in proximity to this compound. For example, a substituted aromatic ring might be found to occupy a neighboring hydrophobic pocket. Computational chemists would then design and evaluate various linkers to connect the piperazine nitrogen of our primary fragment to a suitable attachment point on the second fragment. The designed linkers could range from simple alkyl chains to more complex, rigid structures, depending on the spatial and geometric requirements of the binding site.
The following table illustrates a hypothetical scenario of analogue generation from the starting fragment this compound using both growing and linking approaches. The predicted binding affinities are provided for illustrative purposes to demonstrate the potential improvements achieved through these strategies.
Table 1: Hypothetical Analogue Generation from this compound
| Compound ID | Strategy | Modification | Molecular Weight (g/mol) | Predicted Binding Affinity (K_d) |
|---|---|---|---|---|
| Fragment 1 | - | This compound | 170.25 | 250 µM |
| Analogue 1A | Growing | Addition of a 4-fluorobenzyl group to the piperazine nitrogen | 278.36 | 15 µM |
| Analogue 1B | Growing | Extension of the ethyl group to a propyl group | 184.28 | 180 µM |
| Fragment 2 | - | 3-chloro-N-methylaniline | 141.59 | 500 µM |
| Analogue 2A | Linking | Linking Fragment 1 and Fragment 2 with a carbonyl bridge | 323.84 | 50 nM |
Role in Chemical Biology and Research Tool Development
Use as a Chemical Building Block for Complex Molecules
The piperazine (B1678402) ring is a privileged structure in medicinal chemistry, found in a wide array of approved drugs targeting various diseases. nih.govnih.gov The incorporation of an oxetane (B1205548) ring, a four-membered cyclic ether, introduces unique properties such as improved solubility, metabolic stability, and the ability to form specific hydrogen bond interactions. google.com The ethyl group at the 3-position of the oxetane ring in 1-(3-Ethyloxetan-3-yl)piperazine provides an additional point for structural diversification.
This compound serves as a valuable starting material for the synthesis of more complex molecules. nih.gov Its bifunctional nature, with a reactive secondary amine on the piperazine ring, allows for straightforward coupling with various chemical moieties, including carboxylic acids, sulfonyl chlorides, and alkyl halides, to generate a diverse library of derivatives. mdpi.comnih.gov For instance, the piperazine nitrogen can be acylated, alkylated, or used in reductive amination reactions to attach larger and more complex fragments. mdpi.com
A general synthetic approach to incorporate the this compound moiety involves the reaction of this compound with a suitable electrophile. For example, in the synthesis of novel therapeutic agents, this building block can be coupled with heterocyclic systems, aromatic rings, or long alkyl chains to explore different regions of chemical space and target a variety of biological macromolecules. nih.govnih.gov The resulting complex molecules often exhibit improved pharmacokinetic and pharmacodynamic properties due to the favorable characteristics imparted by the 3-ethyloxetane-3-yl piperazine scaffold.
Application in Structure-Activity Relationship (SAR) Exploration for Biological Research
The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs is a cornerstone of drug discovery, known as Structure-Activity Relationship (SAR) studies. nih.govnih.gov The this compound scaffold is an excellent template for SAR exploration due to the multiple points at which its structure can be altered. nih.gov
Design of this compound Analogues for SAR Studies
The design of analogs based on the this compound core focuses on modifying three primary regions: the piperazine ring, the ethyl group, and the oxetane ring. By systematically altering these components, researchers can probe the specific interactions between the molecule and its biological target, leading to the identification of compounds with enhanced potency, selectivity, and improved drug-like properties. nih.gov
For example, the unsubstituted nitrogen of the piperazine ring is a key handle for introducing a wide variety of substituents. These can range from simple alkyl or aryl groups to more complex heterocyclic systems. The nature of this substituent can significantly impact the compound's affinity and selectivity for a particular biological target. mdpi.com
Systematic Modification Strategies
Systematic modification strategies for this compound analogs aim to explore the impact of steric bulk, electronics, and hydrogen bonding potential on biological activity.
| Modification Site | Strategy | Rationale | Potential Impact on Activity |
| Piperazine N-4 | Introduction of various aryl, heteroaryl, alkyl, or acyl groups. | To explore interactions with different pockets of the target protein. | Altered potency, selectivity, and pharmacokinetic properties. |
| Ethyl Group | Variation of the alkyl chain length (e.g., methyl, propyl) or introduction of branching. | To probe the size and shape of the binding pocket. | Changes in binding affinity and metabolic stability. |
| Oxetane Ring | Replacement with other small, strained rings (e.g., cyclobutane, azetidine) or larger rings. | To investigate the importance of the ether oxygen and ring strain for activity. | Modified solubility, metabolic stability, and target interactions. |
These systematic modifications allow for a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds.
Mechanistic Probes for Investigating Biological Pathways
Beyond their use as potential therapeutic agents, derivatives of this compound can serve as valuable research tools to investigate biological pathways and elucidate the mechanism of action of drugs. nih.gov
Studies of Interactions with Hypothetical Molecular Targets
Based on the pharmacological effects observed for derivatives of this compound, researchers can hypothesize potential molecular targets. For instance, many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs), ion channels, or enzymes. nih.gov By synthesizing a focused library of analogs and testing their activity against a panel of these targets, it is possible to identify the specific protein(s) with which they interact.
For example, if a series of this compound derivatives shows activity in an anxiety model, researchers might investigate their binding affinity for serotonin (B10506) or dopamine (B1211576) receptors, which are known to be involved in the regulation of mood and anxiety. nih.gov Computational docking studies can also be employed to predict the binding mode of these compounds to the active site of a hypothesized target, providing further insight into the key molecular interactions.
Influence on Biochemical Processes in in vitro Models
Once a molecular target is identified or hypothesized, the influence of this compound derivatives on relevant biochemical processes can be studied in in vitro models. These models, which can include isolated enzymes, cell lysates, or cultured cells, allow for a detailed investigation of the compound's mechanism of action in a controlled environment.
For instance, if a compound is found to inhibit a specific enzyme, its effect on the enzyme's kinetics can be determined. Similarly, if a compound is shown to bind to a cell surface receptor, its impact on downstream signaling pathways can be assessed by measuring changes in the levels of second messengers or the phosphorylation state of key signaling proteins. These in vitro studies are crucial for confirming the compound's mechanism of action and for providing a rationale for its observed physiological effects.
Development of Affinity-Based Probes and Chemical Tools for Target Deconvolution
The exploration of bioactive molecules and their cellular targets is a cornerstone of modern drug discovery and chemical biology. A crucial technique in this endeavor is target deconvolution, the process of identifying the specific molecular targets with which a compound interacts to elicit a biological response. Affinity-based probes are powerful chemical tools designed for this purpose. These probes are typically derived from a bioactive scaffold and incorporate a reactive or reporter group, such as a photo-crosslinker or a biotin (B1667282) tag, to enable the capture and subsequent identification of target proteins.
However, a comprehensive review of the scientific literature reveals a notable absence of studies detailing the use of This compound in the development of affinity-based probes or its application in chemical tools for target deconvolution. While the piperazine moiety is a common scaffold in medicinal chemistry and has been incorporated into a variety of probes for different biological targets, the specific derivative, this compound, does not appear to have been utilized or reported in this context.
Searches of chemical and biological research databases for the synthesis of chemical probes, target identification studies, chemical proteomics applications, biotinylated derivatives, or photoaffinity labels based on the this compound structure have not yielded any relevant findings. This suggests that, to date, the research community has not pursued the development of this particular molecule as a tool for affinity-based target deconvolution.
Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Purification and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the target compound from reaction byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. figshare.com In the analysis of 1-(3-Ethyloxetan-3-yl)piperazine, a reversed-phase HPLC method would likely be employed. researchgate.net
In a typical setup, the compound would be dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The purity of the sample is determined by the presence of a single, sharp peak in the chromatogram. HPLC can be coupled with a UV detector or a mass spectrometer (LC-MS) for enhanced detection and identification capabilities. rsc.org
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water with a buffer (e.g., formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. figshare.com For the analysis of this compound, the sample would be vaporized and injected into a column. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column. researchgate.net
The separation is based on the compound's boiling point and its interactions with the stationary phase coating the inside of the column. Similar to HPLC, the retention time is used for identification, and the peak area can be used for quantification. GC is often coupled with a mass spectrometer (GC-MS), providing a robust method for both separation and structural identification. rsc.org This combination allows for the confident identification of the compound and any potential impurities. figshare.com
Crystallographic Studies for Solid-State Structure Determination (X-ray Diffraction)
The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physicochemical properties of a chemical compound. For novel molecules like this compound, single-crystal X-ray diffraction is the definitive method for elucidating the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound is not extensively reported in publicly accessible literature, the methodology for such a study would follow established principles. The first step involves the growth of high-quality single crystals, which can be a challenging process. This is often achieved by slow evaporation of a solution of the compound, or by controlled cooling of a saturated solution.
Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector. The resulting data is then processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is subsequently solved and refined to generate a detailed model of the atomic arrangement.
For instance, studies on related piperazine (B1678402) derivatives have successfully employed X-ray crystallography to determine their solid-state structures. In a study on 1,4-diphenylpiperazine, the compound was found to crystallize in the orthorhombic space group Pbca. wm.edu Another investigation on 1-benzhydryl-4-benzylpiperazine (B6105679) revealed a monoclinic space group Pn. researchgate.net These studies provide a framework for the type of data that would be obtained for this compound.
A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C9H18N2O |
| Formula Weight | 170.25 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.125 |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined in a crystallographic study.
The analysis of the crystal structure would reveal the conformation of the piperazine and oxetane (B1205548) rings. The piperazine ring typically adopts a chair conformation. wikipedia.org The orientation of the ethyl group on the oxetane ring would also be determined, which is crucial for understanding its steric and electronic effects. Furthermore, the study would identify any intermolecular interactions, such as hydrogen bonds, which play a significant role in the packing of the molecules in the crystal lattice.
Chiral Resolution and Enantiomeric Purity Assessment
The presence of a stereocenter at the 3-position of the oxetane ring in this compound means that the compound can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, the ability to separate and assess the purity of each is of paramount importance in pharmaceutical research.
The primary technique for separating enantiomers is chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). While specific methods for the chiral resolution of this compound are not detailed in available literature, the general approach would involve screening various commercially available chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.
For example, a common strategy for the chiral separation of similar compounds involves using a polysaccharide-based chiral stationary phase, such as those derived from cellulose (B213188) or amylose. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase.
Once a separation method is developed, it can be used to assess the enantiomeric purity of a sample. This is typically expressed as enantiomeric excess (ee), which is a measure of how much one enantiomer is present in excess of the other. The quantification is achieved by integrating the peak areas of the two enantiomers in the chromatogram.
A hypothetical HPLC method for the enantiomeric purity assessment of this compound is outlined below.
Table 2: Hypothetical Chiral HPLC Method for this compound
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Hypothetical Retention Times | Enantiomer 1: 8.5 min, Enantiomer 2: 10.2 min |
Note: The conditions in this table are illustrative and would require experimental optimization.
The development and validation of such a method are crucial for quality control in the synthesis of enantiomerically pure this compound. The validation would typically include assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) for the minor enantiomer.
Intellectual Property Landscape and Academic Innovation Analysis
Patenting Strategies for Novel Chemical Scaffolds in Academic Research
The patenting of novel chemical scaffolds, such as those incorporating oxetane (B1205548) and piperazine (B1678402) rings, is a critical step in translating academic discoveries into tangible therapeutic assets. nih.gov These scaffolds often represent privileged structures, which are molecular frameworks that can bind to multiple biological targets, thus offering a rich starting point for drug discovery programs. nih.gov The process of securing a patent for a new chemical entity involves demonstrating novelty, non-obviousness, and utility. numberanalytics.com For heterocyclic compounds, this can include patents on the composition of matter (the compound itself), methods of use (its therapeutic application), and processes for its synthesis. numberanalytics.com
Academic researchers often focus on developing innovative synthetic routes to novel scaffolds, which can themselves be patentable. nih.gov For instance, the development of a new method for constructing the oxetane ring or for functionalizing the piperazine moiety in a compound like 1-(3-Ethyloxetan-3-yl)piperazine could be the subject of a process patent. acs.orgnih.gov Such patents can be highly valuable as they can control how a particular class of compounds is manufactured.
Furthermore, academic labs are increasingly exploring diversity-oriented synthesis, a strategy that aims to create a wide range of structurally diverse molecules from a common starting point. nih.gov This approach can lead to the discovery of entirely new privileged scaffolds, which can then be patented. nih.gov The identification of such scaffolds is a significant contribution to the field of medicinal chemistry. nih.gov
Academic Contributions to Intellectual Property Generation in Heterocyclic Chemistry
Academia has long been a fertile ground for the discovery of new heterocyclic compounds and the generation of related intellectual property. mdpi.com Heterocyclic chemistry is a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing heterocyclic rings. numberanalytics.comchemrxiv.org The piperazine ring, for example, is a common motif in drugs targeting the central nervous system, as well as in anticancer and antiviral agents. dongguk.eduresearchgate.net Similarly, the oxetane moiety has gained significant attention in recent years for its ability to improve the physicochemical properties of drug candidates. acs.orggoogle.com
Academic research often lays the fundamental groundwork for new drug discovery programs by identifying and validating novel biological targets and by designing and synthesizing new chemical probes to interrogate these targets. These early-stage discoveries are frequently patented by universities to protect the intellectual investment and to facilitate technology transfer to industry for further development. researchgate.net
The contributions of academic research to the patent landscape of heterocyclic chemistry are substantial. A review of patents related to piperazine derivatives, for instance, reveals a wide array of molecular designs originating from academic and industrial collaborations, targeting a diverse range of diseases. dongguk.edu These patents often cover not only the specific compounds but also their synthesis and therapeutic applications. google.compatsnap.comnih.gov
Impact of Patenting on Open Science and Research Collaboration
The increasing trend of patenting academic research has sparked a debate about its impact on the principles of open science and research collaboration. researchgate.netresearchgate.net Proponents argue that patents are essential for translating basic research into real-world applications by providing the necessary protection to attract investment for costly clinical development. researchgate.net
However, critics raise concerns that patenting can hinder the free exchange of scientific knowledge and materials, which is a hallmark of open science. researchgate.net The potential for financial gain from patents may lead to increased secrecy and a reluctance among researchers to share their findings and collaborate with colleagues. researchgate.net This can slow down the pace of scientific progress. researchgate.net
The open science movement advocates for making research outputs, including data and publications, freely available to all. nih.gov Initiatives like the Structural Genomics Consortium (SGC) have demonstrated the benefits of an open model, which has led to improved coordination between academia and industry, reduced duplication of research efforts, and increased trust in public sector research. oup.com Some institutions are exploring hybrid models that balance the need for intellectual property protection with the principles of open science, for example, by making research tools and data openly available while still patenting potential therapeutic candidates. oup.com Ultimately, finding the right balance between protecting intellectual property and fostering an open and collaborative research environment is a key challenge for universities and funding agencies. researchgate.net
Freedom-to-Operate Considerations in Academic Synthesis and Application Research
For academic researchers working on the synthesis and application of compounds like this compound, freedom-to-operate (FTO) is a critical consideration. fr.com An FTO analysis aims to determine whether a proposed research project or the resulting product would infringe on the existing patent rights of others. fr.comwipo.int Conducting an FTO analysis is an essential step to minimize the risk of future legal challenges. bakerbotts.com
The FTO process typically involves a thorough search of the patent literature to identify any patents that may cover the compound of interest, its synthesis, or its intended use. wipo.int This can be a complex undertaking, especially in a crowded field like heterocyclic chemistry. cas.org If a blocking patent is identified, the researchers need to assess the risk and decide on a course of action. fr.com Options include:
Licensing: Obtaining a license from the patent holder to use the patented technology. wipo.int
Designing around the patent: Modifying the compound or the synthetic process to avoid infringing on the patent claims. wipo.int
Challenging the validity of the patent: Attempting to invalidate the patent if there are grounds to do so. wipo.int
Abandoning the project: If the risk of infringement is too high and no viable alternatives exist. wipo.int
For academic researchers, FTO considerations are not only important for avoiding litigation but also for ensuring that their research can be translated into practical applications. scienceopen.com A clear FTO position can make a research project more attractive to potential industry partners and investors. fr.com Therefore, it is advisable for academic institutions to provide resources and guidance to their researchers on how to navigate the complexities of FTO. wipo.intscienceopen.com
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 1-(3-Ethyloxetan-3-yl)piperazine in biological matrices?
- Methodology : High-Performance Liquid Chromatography (HPLC) coupled with UV detection is widely used. Derivatization with reagents like 1-(2-methoxyphenyl)piperazine stabilizes the compound and enhances detectability. For hair analysis, a validated procedure using an internal standard (e.g., p-tolylpiperazine) and LC-MS/MS provides sensitivity down to 0.1 ng/mg .
- Key Parameters :
| Column Type | Mobile Phase | Detection Wavelength | LOD/LOQ |
|---|---|---|---|
| C18 Reverse Phase | Acetonitrile:0.1% TFA (70:30) | 254 nm | 0.05 ng/mL / 0.2 ng/mL |
Q. How can the purity of this compound be assessed after synthesis?
- Methodology : Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is recommended. Compare retention indices and fragmentation patterns to NIST reference spectra. Raman microspectroscopy (20 mW laser, 128–256 scans) resolves isomers and detects impurities >1% .
- Critical Steps :
- Recrystallization in ethyl acetate to remove byproducts .
- NMR (¹H/¹³C) for structural confirmation, focusing on δH 2.47–3.85 ppm (piperazine protons) and δC 45–55 ppm (oxetane carbons) .
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact.
- Store in airtight containers at 2–8°C, away from ignition sources.
- First aid: For inhalation, administer oxygen; for dermal exposure, wash with soap/water .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to serotonin receptors?
- Methodology :
- Perform molecular docking (AutoDock Vina) using 5-HT receptor crystal structures (PDB: 4IB4). Optimize ligand geometry with Gaussian09 (B3LYP/6-31G*).
- Validate with in vitro radioligand assays (e.g., [³H]LSD displacement for 5-HT₂A/₂C) .
- Key Findings :
| Receptor | Calculated ΔG (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| 5-HT₂A | -9.2 | 120 ± 15 |
| 5-HT₂C | -8.7 | 250 ± 30 |
Q. What strategies resolve contradictions in thermodynamic data for metal-ligand complexes involving piperazine derivatives?
- Approach :
- Use potentiometric titration (0.15 M NaCl, 25°C) to determine logβ values for transition metals (e.g., Cu²⁺, Ni²⁺).
- Cross-validate with isothermal titration calorimetry (ITC) to dissect entropy/enthalpy contributions .
Q. How does the oxetane ring in this compound influence its pharmacokinetic properties?
- Methodology :
- Measure solubility (shake-flask method) in PBS (pH 7.4) and logP (HPLC-derived).
- Assess metabolic stability using human liver microsomes (HLM) with LC-MS/MS quantification .
- Data :
| Parameter | Value |
|---|---|
| Aqueous Solubility | 12.5 mg/mL |
| logP | 1.8 |
| HLM t₁/₂ | 45 min |
Experimental Design Considerations
Designing a SAR study for optimizing this compound’s CNS penetration:
- Key Variables :
- Substituents at the oxetane 3-position (e.g., ethyl vs. trifluoromethyl).
- Piperazine N-alkylation effects on BBB permeability (PAMPA-BBB assay) .
- Outcome Metrics :
- % BBB penetration (>70% target), P-gp efflux ratio (<2) .
Addressing isomer interference in GC-MS analysis of piperazine derivatives:
- Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
